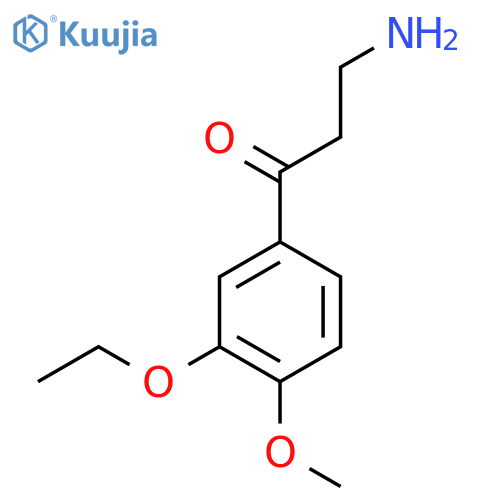

Cas no 2229418-82-8 (3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one)

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one

- 2229418-82-8

- EN300-1815768

-

- インチ: 1S/C12H17NO3/c1-3-16-12-8-9(10(14)6-7-13)4-5-11(12)15-2/h4-5,8H,3,6-7,13H2,1-2H3

- InChIKey: BCNGZRUGYQWJAW-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1=C(C=CC(=C1)C(CCN)=O)OC

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815768-0.1g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-0.25g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-10.0g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1815768-1g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-0.5g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-5.0g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 5g |

$3189.0 | 2023-05-23 | ||

| Enamine | EN300-1815768-10g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-0.05g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1815768-1.0g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 1g |

$1100.0 | 2023-05-23 | ||

| Enamine | EN300-1815768-2.5g |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one |

2229418-82-8 | 2.5g |

$2155.0 | 2023-09-19 |

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-oneに関する追加情報

3-Amino-1-(3-Ethoxy-4-Methoxyphenyl)Propan-1-One: A Comprehensive Overview

3-Amino-1-(3-Ethoxy-4-Methoxyphenyl)Propan-1-One, also known by its CAS number 2229418-82-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group attached to a propanone moiety, further substituted with an ethoxy and methoxy group on the phenyl ring. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.

The synthesis of 3-Amino-1-(3-Ethoxy-4-Methoxyphenyl)Propan-1-One involves a series of well-defined chemical reactions. Typically, the starting material is subjected to nucleophilic substitution or condensation reactions to introduce the amino and ketone groups. The ethoxy and methoxy substituents are introduced through etherification or alkylation processes, ensuring the stability and functionality of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The amino group and ketone functionality provide sites for further chemical modifications, allowing for the creation of bioactive molecules with diverse pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit antioxidant, anti-inflammatory, and even anticancer activities. These findings underscore its importance in the design of novel therapeutic agents.

In addition to its pharmacological applications, 3-Amino-1-(3-Ethoxy-4-Methoxyphenyl)Propan-1-One has also found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). Recent research has explored its role in enhancing the mechanical properties of polymer composites, highlighting its versatility across multiple disciplines.

The structural features of this compound also make it an attractive target for computational studies. Quantum mechanical calculations have provided insights into its electronic structure, revealing potential sites for reactivity and selectivity in various chemical transformations. Such computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery and material design processes.

In conclusion, 3-Amino-1-(3-Ethoxy-4-Methoxyphenyl)Propan-1-One stands as a testament to the intricate relationship between chemical structure and functionality. With ongoing research uncovering new applications and mechanisms, this compound continues to be a focal point in both academic and industrial settings. Its role in advancing drug development, materials science, and computational chemistry ensures that it remains a subject of enduring interest to scientists worldwide.

2229418-82-8 (3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one) 関連製品

- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)

- 121177-62-6(N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)

- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)

- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)

- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)